Yohimbol

Description

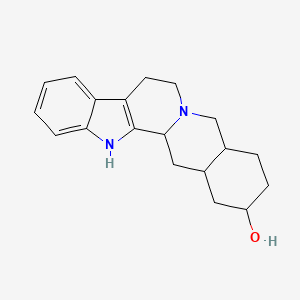

Structure

3D Structure

Properties

IUPAC Name |

1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-14,18,20,22H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHQOLWNBFSHQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-13-7 | |

| Record name | Yohimbol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biosynthetic Pathways of Yohimbol and Monoterpene Indole Alkaloids

Core Biosynthetic Pathway of Monoterpene Indole (B1671886) Alkaloids

The biosynthesis of the more than 2,000 known MIAs begins with a foundational pathway that assembles a key intermediate, from which the vast diversity of these compounds arises. scholaris.ca

Precursor Condensation: Tryptophan and Secologanin (B1681713)

The genesis of all MIAs is a crucial condensation reaction between two primary metabolites: tryptamine (B22526) and secologanin. Tryptamine is derived from the amino acid tryptophan through a decarboxylation step. notulaebotanicae.ro Secologanin, a secoiridoid monoterpene, is itself the product of a complex pathway originating from geranyl diphosphate. scholaris.ca The stereoselective Pictet-Spengler condensation of tryptamine and secologanin is catalyzed by the enzyme strictosidine (B192452) synthase (STR), a pivotal reaction that forms the fundamental scaffold of all MIAs. researchgate.net

Strictosidine as a Universal MIA Precursor and Subsequent Glycosylation

The product of the STR-catalyzed reaction is strictosidine, which is universally recognized as the common precursor to the entire family of monoterpene indole alkaloids. researchgate.netresearchgate.net Following its formation, the glucose moiety of strictosidine is cleaved by the enzyme strictosidine β-D-glucosidase (SGD). nih.gov This deglycosylation event is a critical activation step, generating a highly reactive and unstable aglycone. This intermediate does not persist, but rather exists in equilibrium with several other reactive forms, including 4,21-dehydrogeissoschizine (B1238243). It is from this pool of reactive intermediates that the pathways diverge, leading to the various structural classes of MIAs, including the yohimbane skeleton. researchgate.netnih.gov

Enzymatic Steps and Regulation Specific to Yohimbol Formation

While strictosidine sets the stage, the specific chemical architecture of this compound is determined by a series of downstream enzymatic modifications. The pathway leading to the yohimbane scaffold has been a subject of intense research, with recent breakthroughs clarifying key steps.

Hydroxylation and Methylation Patterns in this compound Biosynthesis

The core yohimbane structure undergoes further decorations, including hydroxylation and methylation, to yield the final diversity of related alkaloids. The hydroxylation of the yohimbine (B192690) skeleton at various positions is a key step. For instance, the conversion of yohimbine to its major human metabolites, 10-hydroxyyohimbine (B1664517) and 11-hydroxyyohimbine, highlights the susceptibility of the indole ring to hydroxylation. nih.govnih.gov While the specific enzymes for these modifications in plants are not all fully characterized, the presence of hydroxylated yohimbane alkaloids in nature points to the activity of specific hydroxylases. Methylation, another common modification in alkaloid biosynthesis, is catalyzed by N-methyltransferases, which utilize S-adenosyl-L-methionine as a methyl donor. While not a direct step to this compound (which is a hydroxylated form of yohimbine), methylation is a key diversification step for many other MIAs. scholaris.ca

Role of Cytochrome P450 Enzymes (CYPs) in Regio- and Stereospecific Oxidation

Cytochrome P450 monooxygenases (CYPs) are a vast superfamily of enzymes renowned for their ability to catalyze a wide array of oxidative reactions, including hydroxylations, with high regio- and stereospecificity. nih.gov In MIA biosynthesis, CYPs are instrumental in generating chemical diversity. For example, in the biosynthesis of other MIAs, CYPs are responsible for key hydroxylation and cyclization steps. nih.gov While the specific CYP responsible for the 17-hydroxylation that distinguishes this compound from yohimbine has not been definitively isolated and characterized from a this compound-producing plant, their involvement is strongly implicated. The metabolism of yohimbine in humans is primarily mediated by CYP2D6 and CYP3A4, which perform hydroxylations on the indole nucleus. europa.eunih.govacs.org This provides a powerful parallel and suggests that plant CYPs are the likely catalysts for the hydroxylation steps in this compound biosynthesis.

| Enzyme/Intermediate | Function in MIA/Yohimbol Biosynthesis | Enzyme Class |

|---|---|---|

| Strictosidine Synthase (STR) | Condensation of tryptamine and secologanin to form strictosidine. | Pictet-Spenglerase |

| Strictosidine β-D-Glucosidase (SGD) | Deglycosylation of strictosidine to a reactive aglycone. | Glycosyl Hydrolase |

| Yohimbane Synthase (YOS) | Reductive cyclization of a strictosidine aglycone intermediate to form the yohimbane skeleton. | Medium-chain Dehydrogenase/Reductase (MDR) |

| Cytochrome P450 Monooxygenases (CYPs) | Likely catalyze regio- and stereospecific hydroxylations of the yohimbane scaffold. | Oxidoreductase |

Genetic and Transcriptomic Studies of this compound-Producing Organisms (e.g., Hunteria zeylanica)

The elucidation of biosynthetic pathways is increasingly driven by genetic and transcriptomic approaches. By sequencing the genomes and transcriptomes of medicinal plants, researchers can identify candidate genes encoding the enzymes responsible for producing valuable compounds.

While extensive research has been conducted on model MIA-producing plants like Catharanthus roseus and Rauvolfia serpentina, specific transcriptomic and genomic data for Hunteria zeylanica, a known producer of this compound-related alkaloids, are less abundant in the public domain. scholaris.canih.govresearchgate.net However, studies have successfully isolated a variety of indole alkaloids from Hunteria zeylanica, confirming its capacity for complex MIA biosynthesis. nih.gov

The recent characterization of the yohimbane synthase (YOS) from Rauvolfia tetraphylla was achieved through a combination of genome sequencing, transcriptomics, metabolomics, and proteomics. nih.gov This multi-omics approach allowed for the identification of candidate genes within the medium-chain dehydrogenase/reductase (MDR) family that were co-expressed with other known MIA biosynthetic genes. This powerful strategy serves as a blueprint for future investigations into other this compound-producing species like Hunteria zeylanica. It is highly probable that Hunteria zeylanica possesses homologous genes for STR, SGD, and a yohimbane synthase, as well as a suite of cytochrome P450s and other modifying enzymes. Future transcriptomic analyses of different tissues of Hunteria zeylanica, particularly those where this compound accumulates, will be instrumental in identifying the specific genes and regulatory networks controlling its biosynthesis.

| Organism | Key Research Findings Related to this compound/MIA Biosynthesis |

|---|---|

| Rauvolfia tetraphylla | Identification and characterization of Yohimbane Synthase (YOS), an enzyme that synthesizes multiple yohimbane isomers. nih.gov |

| Catharanthus roseus | A model organism for MIA biosynthesis; many core pathway genes, including STR and SGD, were first identified and characterized in this plant. nih.gov |

| Rauvolfia serpentina | A well-studied producer of various MIAs, including yohimbine-related compounds. Functional genomics studies have identified numerous pathway genes. scholaris.caresearchgate.net |

| Hunteria zeylanica | Known to produce this compound and related indole alkaloids, but specific genetic and transcriptomic studies on its biosynthetic pathway are limited. nih.govresearchgate.net |

Identification of Biosynthetic Gene Clusters and Enzyme Activities

The biosynthesis of yohimbane-type monoterpene indole alkaloids (MIAs), a class to which this compound belongs, is a complex process originating from primary metabolism. The pathway intricately combines precursors from the shikimate and the methylerythritol phosphate (B84403) (MEP) pathways. mdpi.com The indole component is supplied by tryptamine, which is derived from the amino acid tryptophan through decarboxylation, a reaction catalyzed by tryptophan decarboxylase (TDC). researchgate.netnih.gov The monoterpene portion originates from geranyl pyrophosphate (GPP) via the MEP pathway, which is then converted into the secoiridoid secologanin through a series of enzymatic steps. mdpi.comnih.govresearchgate.net

The foundational step in the biosynthesis of virtually all MIAs is the Pictet-Spengler condensation of tryptamine and secologanin. nih.govwikipedia.org This crucial reaction is catalyzed by the enzyme strictosidine synthase (STR), yielding the central precursor, strictosidine. researchgate.netnih.govbiocyclopedia.com The formation of strictosidine establishes the initial stereochemistry of the MIA scaffold. nih.gov

Following its synthesis, strictosidine is deglycosylated by the enzyme strictosidine β-D-glucosidase (SGD), which removes a glucose moiety to form a highly reactive aglycone. researchgate.net This unstable intermediate serves as a branching point for the vast diversity of MIA skeletons. It can spontaneously rearrange to form 4,21-dehydrogeissoschizine, a key precursor for yohimbane MIAs. researchgate.net This intermediate can also cyclize to form cathenamine (B1202132) and 19-epi-cathenamine, which are then converted by enzymes like tetrahydroalstonine (B1682762) synthase (THAS) and heteroyohimbine synthase (HYS) into various heteroyohimbane alkaloids. researchgate.net The specific enzymatic steps leading from 4,21-dehydrogeissoschizine to the various yohimbane isomers, such as yohimbine and rauwolscine (B89727), are still being fully elucidated. researchgate.net However, recent research has identified enzymes like yohimbine synthase (YOS) as a gateway to the yohimbine-type MIAs. researchgate.net

The genes encoding these biosynthetic enzymes are often organized into biosynthetic gene clusters (BGCs) within the plant genome. nih.govfrontiersin.org This clustering facilitates the co-regulation and efficient expression of the genes required for a specific metabolic pathway. frontiersin.org While not all MIA biosynthetic genes are found in a single cluster, key enzymes are often found in close proximity. For instance, in Rauvolfia tetraphylla, the gene for yohimbine synthase (YOS) is tightly linked with genes for vinorine (B1233521) synthase (VS) and dihydroprecondylocarpine acetate (B1210297) synthase (DHVR), indicating a coordinated genomic organization for the production of specific alkaloid types. researchgate.net The identification of these BGCs is a significant step toward understanding and engineering the biosynthesis of complex alkaloids like this compound. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Yohimbane-Type Alkaloids

| Enzyme Name | Abbreviation | Function | Precursor(s) | Product(s) |

|---|---|---|---|---|

| Tryptophan Decarboxylase | TDC | Decarboxylation of tryptophan | Tryptophan | Tryptamine |

| Strictosidine Synthase | STR | Condensation of tryptamine and secologanin | Tryptamine, Secologanin | Strictosidine |

| Strictosidine β-D-Glucosidase | SGD | Deglycosylation of strictosidine | Strictosidine | Strictosidine aglycone |

| Geissoschizine Synthase | GS | Formation of geissoschizine | 4,21-dehydrogeissoschizine | Geissoschizine |

| Yohimbine Synthase | YOS | Gateway enzyme for yohimbine-type MIAs | 4,21-dehydrogeissoschizine | Yohimbane precursors |

Metabolic Engineering Approaches for Enhanced Production or Analog Generation

The low abundance of many valuable MIAs in their native plant sources has driven the development of metabolic engineering strategies to enhance their production in heterologous hosts. mdpi.comnih.gov These approaches aim to reconstruct and optimize the biosynthetic pathways in more manageable organisms, such as yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), or in alternative plant systems like Nicotiana benthamiana. semanticscholar.orgmdpi.com

A primary strategy for enhanced production is the overexpression of key or rate-limiting enzymes in the biosynthetic pathway. mdpi.com By increasing the cellular concentration of these enzymes, the metabolic flux towards the desired product can be significantly increased. nih.gov Another approach involves blocking competing metabolic pathways that drain precursors away from the target MIA pathway. mdpi.com Furthermore, engineering cofactor availability, such as NADPH, can also boost the efficiency of enzymatic reactions within the pathway. mdpi.com The assembly of heterologous genes from different organisms to create novel, chimeric pathways has also proven effective for producing compounds like n-butanol and could be applied to MIA biosynthesis. mdpi.com

Metabolic engineering also opens the door to the generation of novel alkaloid analogs with potentially improved therapeutic properties. nih.govnih.gov One method to achieve this is through the introduction of halogenated tryptamine precursors, such as 7-chlorotryptamine or 7-fluorotryptamine, into a host organism expressing the MIA pathway enzymes. nih.govmdpi.com This can lead to the production of halogenated versions of strictosidine and downstream alkaloids. mdpi.com Additionally, protein engineering can be used to alter the substrate specificity of biosynthetic enzymes, enabling them to accept unnatural precursors and generate a wider array of novel compounds. lbl.gov These "unnatural" natural products represent a promising avenue for drug discovery. nih.gov

The use of synthetic biology tools, such as CRISPR-Cas9 for precise genome editing and the construction of synthetic genetic circuits, allows for fine-tuned control over the expression of biosynthetic genes. mdpi.commdpi.com This level of control is crucial for optimizing metabolic fluxes and maximizing the yield of the target alkaloid. mdpi.com By combining these advanced techniques, researchers are progressively overcoming the challenges of producing complex plant-derived molecules in microbial cell factories. nih.gov

Table 2: Metabolic Engineering Strategies for MIA Production

| Strategy | Description | Organism(s) | Potential Outcome |

|---|---|---|---|

| Overexpression of Key Enzymes | Increasing the expression of rate-limiting enzymes in the pathway. | Yeast, E. coli, Plants | Enhanced production of target MIA. |

| Pathway Optimization | Blocking competing pathways and enhancing cofactor supply. | Yeast, E. coli | Increased metabolic flux towards the desired product. |

| Precursor Feeding | Supplying the host organism with unnatural precursors (e.g., halogenated tryptamines). | Yeast, Plants | Generation of novel MIA analogs. |

| Protein Engineering | Modifying enzyme active sites to alter substrate specificity. | In vitro, Yeast, E. coli | Production of "unnatural" natural products. |

| Synthetic Biology Tools | Using CRISPR-Cas9 and synthetic circuits for precise pathway regulation. | Yeast, E. coli | Fine-tuned control of gene expression and optimized yields. |

Molecular and Cellular Mechanisms of Action of Yohimbol

Adrenergic Receptor Interactions

Yohimbol's principal mechanism of action is the competitive antagonism of α2-adrenergic receptors. mdpi.compatsnap.com It exhibits a high binding affinity for these receptors, selectively blocking both presynaptic and postsynaptic α2-receptors. consensus.appnih.govconsensus.app The presynaptic α2-receptors function as autoreceptors in a negative feedback loop that regulates the release of norepinephrine from sympathetic nerve terminals. mdpi.commdpi.com By blocking these receptors, this compound inhibits this feedback mechanism, leading to an increase in norepinephrine release into the synaptic cleft. mdpi.comnih.gov

Research indicates that this compound acts as a non-selective antagonist across α2-adrenoceptor subtypes, with a primary action on α2A-adrenoceptors. mdpi.comnih.gov Studies comparing its affinity in various tissues have confirmed a high affinity for α2-receptors, such as those found in the rat aorta. nih.gov This selective blockade is the foundational step for many of this compound's systemic effects. consensus.app

While this compound is primarily recognized as an α2-antagonist, it also interacts with α1-adrenergic receptors, albeit with a lower or moderate affinity compared to its potent action on α2-receptors. mdpi.comnih.govresearchgate.net The nature of this interaction can be complex and dose-dependent; some studies suggest it can act as an α1-agonist at higher concentrations, while others report it functions as an α1-adrenoceptor antagonist at higher doses. mdpi.comnih.gov This dual action can contribute to complex physiological responses. nih.gov The affinity for α1-receptors has been observed to be over 50-fold lower than for α2-receptors in certain tissues. nih.gov

The following table summarizes the binding affinities of this compound for various adrenergic receptor subtypes, illustrating its selectivity for the α2-receptor.

| Receptor Subtype | Species/Tissue | Binding Affinity (Ki) | pKi |

| α2-Adrenergic Receptor | Bovine Pineal | 3.6 nM | 8.44 |

| α1A-Adrenergic Receptor | Calf Cerebral Cortex | 200 nM | 6.7 |

| α1B-Adrenergic Receptor | Hamster Clones | 1.1 nM | 8.96 |

| α1B-Adrenergic Receptor | Human Clone | 7.2 nM | 8.14 |

| α1D-Adrenergic Receptor | Rat Clones | 16 nM | 7.8 |

This table presents interactive data. Hover over the values for more details. The data is compiled from research on receptor binding assays. guidetopharmacology.org

The primary interaction of this compound with the α2-adrenergic receptor is characterized as competitive binding. mdpi.com This means it directly competes with endogenous ligands like norepinephrine for the same binding site on the receptor. However, some evidence suggests that its mechanism may be more complex than simple competitive antagonism in certain tissues. For instance, analysis of this compound's effects in the rat bladder using a Schild plot indicated that the blockade of alpha receptors may not be purely competitive, hinting at the possibility of more than one type of alpha-receptor being present or a more complex interaction. nih.gov While this compound's actions are predominantly explained by competitive binding at the orthosteric site, further research is needed to fully exclude other potential mechanisms like allosteric modulation, where a ligand binds to a secondary site to influence receptor function.

Other Identified Molecular Targets

Further investigation into other potential molecular targets of "this compound" reveals a similar absence of direct research. The following subsections address the specific areas of inquiry and the current state of knowledge.

DNA Binding and Potential Influence on Gene Expression

There is no available scientific evidence to suggest that "this compound" binds to DNA or has any direct influence on gene expression. Studies on the interaction of alkaloids with genetic material have been conducted on other compounds, but data specifically for this compound is not present in the current body of scientific literature.

Pregnane X Receptor (PXR) Modulation and Implications for Drug Metabolism Research

The Pregnane X Receptor (PXR) is a critical regulator of drug metabolism. However, no research has been published that investigates the modulation of PXR by "this compound." Consequently, its implications for drug metabolism remain unknown.

Interactions with Endothelin and Nitric Oxide Pathways in Cellular Contexts

The endothelin and nitric oxide pathways are vital for various physiological processes. A review of existing research indicates no studies have been performed to elucidate any potential interactions between "this compound" and these pathways in cellular contexts.

Suppression of Inflammatory Pathways (e.g., NF-κB) in Cellular Models

The transcription factor NF-κB is a key mediator of inflammatory responses. There is currently no scientific literature that describes the suppression of NF-κB or other inflammatory pathways by a compound specifically identified as "this compound" in cellular models.

Preclinical Research Methodologies and Mechanistic Investigations of Yohimbol

In Vitro Studies

In vitro studies are fundamental in preclinical research, providing a controlled environment to investigate the direct effects of a compound on biological molecules and cells. Various assays have been employed to understand the mechanistic underpinnings of Yohimbol's activity.

Receptor Binding Assays Using Cell Membranes and Recombinant Receptors

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its molecular targets. Studies have shown that this compound possesses a strong binding affinity for α2-adrenergic receptors (AR), acting as a selective antagonist for both presynaptic and postsynaptic α2-receptors. mdpi.comconsensus.app Its affinity for α1-adrenergic receptors is considered weak to moderate. mdpi.com

Further investigations using molecular docking and dynamics simulations have explored the specific binding modes of this compound within the active pockets of α2-adrenoceptor subtypes A, B, and C, identifying key amino acid residues responsible for the interaction. Beyond adrenergic receptors, this compound has been shown to interact with other monoaminergic receptors. Its binding affinity follows a specific order of potency: α2-adrenergic > 5-HT1A > 5-HT1B > 5-HT1D > D3 > D2 receptors. consensus.app

| Receptor Target | Binding Affinity/Action | Reference |

|---|---|---|

| α2-Adrenergic Receptors | High affinity, selective antagonist | mdpi.comconsensus.app |

| α1-Adrenergic Receptors | Weak to moderate affinity | mdpi.com |

| 5-HT1A, 5-HT1B, 5-HT1D Serotonin Receptors | Moderate affinity | consensus.app |

| D2, D3 Dopamine Receptors | Lower affinity | consensus.app |

Cell-Based Assays for Signaling Pathway Analysis

Cell-based assays are used to observe how a compound affects the complex signaling cascades within a cell after receptor binding. Research on this compound has identified its modulatory effects on several key signaling pathways.

In vascular smooth muscle cells (VSMCs), this compound has been found to inhibit signaling pathways activated by platelet-derived growth factor (PDGF). Specifically, it downregulates the Phospholipase C-γ1 (PLCγ1) pathway. nih.gov It also inhibits the proliferation and migration of VSMCs by regulating the mTOR/p38/FAK signaling pathway and the transcription factor FOXO3a. mdpi.comnih.gov Further studies have confirmed its inhibitory effects on other pathways like JNK, ERK, and NF-κB. nih.gov In the context of liver fibrosis, this compound has been shown to modulate the JNK/Wnt/β-catenin signaling pathway by reducing the nuclear translocation of β-catenin. nih.gov

| Signaling Pathway | Effect of this compound | Cell/Model System | Reference |

|---|---|---|---|

| mTOR/p38/FAK | Inhibition | Vascular Smooth Muscle Cells (VSMCs) | mdpi.comnih.gov |

| PLCγ1 | Downregulation | PDGF-stimulated VSMCs | nih.gov |

| JNK/Wnt/β-catenin | Modulation/Inhibition | Liver fibrosis models | nih.gov |

| JNK, ERK, NF-κB | Inhibition | Various | nih.gov |

Enzyme Activity Assays (e.g., Cytochrome P450 Inhibition Studies)

Enzyme activity assays are performed to determine if a compound can inhibit or induce the activity of specific enzymes, which is particularly important for understanding drug metabolism. Studies focusing on this compound's metabolism have revealed that its clearance is highly dependent on the activity of the Cytochrome P450 2D6 (CYP2D6) enzyme. nih.govresearchgate.net

The use of a potent CYP2D6 inhibitor, paroxetine, resulted in a more than five-fold reduction in the clearance of this compound in individuals classified as extensive metabolizers for this enzyme. nih.govresearchgate.net Conversely, this compound was not found to significantly alter the activity of another major drug-metabolizing enzyme, CYP3A. nih.govresearchgate.net These findings have led to the proposal of this compound as a potential probe drug to assess an individual's CYP2D6 enzyme activity. nih.govresearchgate.net

Studies on Cellular Proliferation and Migration in Disease Models (e.g., Vascular Smooth Muscle Cells, Cancer Cell Lines)

The effect of this compound on cellular processes like proliferation and migration has been investigated in models of vascular disease and cancer. In vascular smooth muscle cells (VSMCs), this compound has been shown to suppress proliferation stimulated by platelet-derived growth factor (PDGF-BB) without causing cytotoxicity. nih.gov It also exhibits anti-migratory effects, partly by downregulating the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes involved in cell migration. nih.gov Mechanistically, this compound promotes cell cycle arrest by increasing the expression of tumor suppressor proteins p27Kip1 and p53, while reducing levels of cyclin-dependent kinase 2 (CDK2) and proliferating cell nuclear antigen (PCNA). nih.gov

In oncology research, this compound has demonstrated anticancer properties by inducing apoptosis (programmed cell death) and inhibiting proliferation in breast and pancreatic cancer cell lines. nih.gov

Investigation of Oxidative Stress Markers and Antioxidant Activity in Cellular Systems

Oxidative stress is implicated in numerous diseases, and the antioxidant potential of compounds is a key area of preclinical investigation. In vitro studies have shown that this compound can reduce levels of oxidative stress in HepG2 cells, a human liver cancer cell line. nih.gov It has also demonstrated direct antioxidant properties, evidenced by a significant increase in the levels of the antioxidant enzymes glutathione (GSH) and superoxide dismutase (SOD). researchgate.net Concurrently, it decreased the expression of pro-inflammatory and oxidative stress-related molecules such as COX-2, TNF-α, and NF-κB. researchgate.net

Animal Model Studies for Mechanistic Elucidation

Animal models provide a more complex physiological system to validate and expand upon in vitro findings. In a mouse model of vascular injury (carotid artery ligation), administration of this compound significantly suppressed the development of neointimal hyperplasia, a key process in vessel restenosis. nih.gov

In rodent models of inflammation and sepsis, this compound has shown protective effects. In mice challenged with lipopolysaccharide (LPS), it improved cardiac function by mitigating the decline in left ventricular ejection fraction and increasing cardiac norepinephrine release. nih.gov In rat models of collagen-induced arthritis, this compound treatment led to a reduction in the expression of inflammatory markers like COX-2, TNF-α, and NF-κB, and decreased systemic inflammatory indicators such as C-reactive protein. nih.govresearchgate.netnih.gov

Furthermore, this compound has been utilized as a pharmacological tool in neuroscience research. In rodent studies, it is used to probe the noradrenergic system to investigate its role in stress-induced anxiety and alcohol-seeking behaviors. nih.gov

| Animal Model | Key Mechanistic Finding | Reference |

|---|---|---|

| Mouse (Carotid Artery Ligation) | Suppressed neointimal hyperplasia | nih.gov |

| Mouse (LPS-induced sepsis) | Improved cardiac function, increased norepinephrine | nih.gov |

| Rat (Collagen-induced arthritis) | Reduced expression of inflammatory cytokines (COX-2, TNF-α, NF-κB) | nih.govresearchgate.netnih.gov |

| Rodent (Alcohol-seeking behavior) | Used as a probe for noradrenergic system activation | nih.gov |

Noradrenergic System Modulation in Rodent Models

This compound, known scientifically as Yohimbine (B192690), is extensively utilized in preclinical rodent models as a pharmacological tool to probe the functions of the noradrenergic system. Its primary mechanism of action is the selective antagonism of α2-adrenergic receptors (α2-ARs). mdpi.commdpi.commdpi.com These receptors are predominantly located on presynaptic noradrenergic neurons, where they function as autoreceptors in a negative feedback loop that inhibits the release of norepinephrine (NE). mdpi.commdpi.com By blocking these receptors, Yohimbine effectively removes this inhibitory brake, leading to an increased firing rate of noradrenergic neurons and a subsequent surge in norepinephrine release into the synaptic cleft. mdpi.comnih.gov This action stimulates central noradrenergic activity, making Yohimbine a reliable agent for inducing a state of heightened noradrenergic tone in experimental settings. nih.gov

Investigation of Sympathetic Nervous System Responses

As a direct consequence of its modulation of the noradrenergic system, Yohimbine functions as a sympathomimetic agent, producing physiological responses that mimic the activation of the sympathetic nervous system (SNS). nutraingredients-usa.comwikipedia.org This "fight or flight" response is a hallmark of its pharmacological profile and has been characterized in various animal models. mdpi.comnih.gov The antagonistic action of Yohimbine at α2-adrenoceptors leads to a systemic increase in sympathetic activity, driven by the spillover of norepinephrine from sympathetic neurons. mdpi.com

Preclinical studies, including those in anesthetized cats, have demonstrated that low doses of Yohimbine cause a measurable increase in preganglionic sympathetic nerve activity. nih.gov This enhanced neural outflow from the central nervous system results in a cascade of peripheral effects, including dose-dependent increases in heart rate and mean blood pressure. nih.gov The systemic increase in circulating catecholamines, including both norepinephrine and epinephrine, underpins these cardiovascular responses. mdpi.comnih.gov

Table 1: Sympathetic Nervous System Responses to Yohimbine in Animal Models

| Parameter | Observed Effect in Animal Models | Underlying Mechanism |

|---|---|---|

| Preganglionic Nerve Activity | Increased | Central sympathetic tone enhancement via α2-AR blockade. nih.gov |

| Heart Rate | Increased (at low doses) | Increased sympathetic outflow and catecholamine release. nih.gov |

| Blood Pressure | Increased (at low doses) | Vasoconstriction and increased cardiac output from elevated norepinephrine. nih.govplos.org |

| Circulating Catecholamines | Increased Norepinephrine & Epinephrine | Blockade of presynaptic α2-AR negative feedback. mdpi.com |

Models for Studying Inflammatory Processes and Cytokine Production (e.g., Arthritic Models, LPS-Induced Inflammation)

Yohimbine has demonstrated significant anti-inflammatory properties in various preclinical models of inflammation. nih.govmdpi.com A primary model used to investigate these effects is lipopolysaccharide (LPS)-induced inflammation in rodents. LPS, a component of gram-negative bacteria, triggers a strong inflammatory cascade, and Yohimbine has been shown to effectively mitigate this response. nih.govnih.govplos.org In studies involving LPS-challenged mice and rats, Yohimbine treatment significantly reduced the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govplos.orgresearchgate.net

The mechanism underlying these anti-inflammatory effects involves the modulation of critical signaling pathways. Research indicates that Yohimbine can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the transcription of pro-inflammatory genes. nih.govnih.gov In addition to downregulating pro-inflammatory cytokines, Yohimbine also attenuates the expression of other inflammatory mediators such as inducible nitric oxide synthase (iNOS) and Cyclooxygenase-2 (Cox-2). plos.orgresearchgate.net Interestingly, some studies have found that Yohimbine can also augment the production of the anti-inflammatory cytokine IL-10, suggesting a dual role in resolving inflammation. nih.gov

Table 2: Effects of Yohimbine in Preclinical Inflammation Models

| Model Type | Animal | Key Findings | Affected Mediators/Pathways |

|---|---|---|---|

| LPS-Induced Myocarditis | Rat | Attenuated inflammatory markers; improved cardiac parameters. nih.gov | Downregulated: Cardiac Troponin-I, Myeloperoxidase, CD-68. Modulated MAPK pathway. nih.gov |

| LPS-Induced Endotoxemia | Mouse | Reduced plasma and cardiac TNF-α and Nitric Oxide (NO). plos.org | Downregulated: TNF-α, NO, iNOS. plos.org |

| LPS-Induced Lethality | Mouse | Suppressed TNF-α and IL-1β; enhanced IL-10. nih.gov | Inhibited: NF-κB, JNK, ERK phosphorylation. Upregulated: IL-10. nih.gov |

| LPS-Stimulated Macrophages | Mouse (in vitro) | Attenuated expression of IL-1β, IL-6, Mcp-1, and Cox-2. researchgate.net | Downregulated: IL-1β, IL-6, Mcp-1, Cox-2. researchgate.net |

Examination of Vascular Remodeling and Neointimal Hyperplasia in Animal Models

Recent preclinical research has uncovered a novel role for Yohimbine in the context of vascular biology, specifically in inhibiting processes that lead to vascular remodeling and restenosis. mdpi.comnih.gov Neointimal hyperplasia, the pathological thickening of the innermost layer of a blood vessel, is a primary driver of these conditions. mdpi.com Studies utilizing a mouse model of common carotid artery (CCA) ligation, which induces vascular injury and subsequent neointimal formation, have shown that Yohimbine administration significantly suppresses this pathological thickening. nih.govresearchgate.netnih.gov

The therapeutic effect of Yohimbine in this model is attributed to its ability to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), which are key events in the development of neointimal hyperplasia. mdpi.comnih.gov Mechanistically, Yohimbine was found to downregulate the Phospholipase C-gamma 1 (PLCγ1) signaling pathway, a pathway critical for PDGF-BB-stimulated VSMC proliferation. mdpi.comnih.govnih.gov Notably, this effect appears to be independent of its classic α2B-adrenergic receptor antagonism. nih.govresearchgate.net Furthermore, Yohimbine treatment reduces the expression of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that are essential for the breakdown of the extracellular matrix, thereby facilitating VSMC migration. mdpi.comnih.gov

Table 3: Yohimbine's Effects on Neointimal Hyperplasia in Animal Models

| Animal Model | Pathological Process | Key Mechanistic Findings | Molecular Targets |

|---|---|---|---|

| Mouse Common Carotid Artery (CCA) Ligation | Neointimal Hyperplasia | Suppressed VSMC proliferation and migration. nih.govresearchgate.net | Downregulated: PLCγ1 pathway, MMP-2, MMP-9, mTOR, p38. mdpi.comnih.govnih.gov |

Behavioral Neuroscience Models for Noradrenergic Pathway Probing

In behavioral neuroscience, Yohimbine is a widely used pharmacological stressor to investigate the role of the noradrenergic system in regulating behavior, cognition, and emotional states in rodent models. nih.govoup.comnih.gov By amplifying noradrenergic signaling, it can induce behavioral states analogous to stress and anxiety in animals, providing a controlled method to study the neurobiological underpinnings of these conditions. nih.gov

Studies on rats subjected to chronic psychosocial stress have shown that these animals exhibit heightened sensitivity to Yohimbine. nih.gov Furthermore, stressed rats treated with Yohimbine displayed impaired learning and memory in hippocampal-dependent tasks, such as the radial arm water maze, highlighting the critical role of noradrenergic hyperactivity in stress-induced cognitive deficits. nih.gov In other models, Yohimbine administration has been shown to increase anxiety-like behaviors and neophobia (a fear of novel objects or situations). nih.gov It has also been used to probe decision-making processes; in rats, Yohimbine was found to promote risky choice, an effect that was mechanistically linked to the excessive stimulation of dopamine D1 receptors in the prelimbic region of the prefrontal cortex. oup.com These models are invaluable for dissecting the complex interplay between the noradrenergic system and other neurotransmitter systems in the control of executive functions and emotional regulation. oup.com

Analytical Methodologies for Isolation, Characterization, and Quantification of Yohimbol

Extraction and Isolation Techniques from Natural Sources

Specific, detailed extraction and isolation techniques optimized solely for Yohimbol (PubChem CID 6857506) from natural sources were not found in the reviewed literature.

Optimization of Solvent Systems and Polarity Gradients

Information regarding the optimization of solvent systems and polarity gradients specifically for the extraction of this compound (PubChem CID 6857506) is not available in the reviewed sources.

Chromatographic Fractionation Techniques (e.g., Column Chromatography, Flash Chromatography)

Specific applications of chromatographic fractionation techniques, such as column chromatography or flash chromatography, for the isolation of this compound (PubChem CID 6857506) were not detailed in the reviewed scientific literature.

Spectroscopic and Spectrometric Characterization Methods

While spectroscopic and spectrometric methods are standard tools in natural product chemistry, specific applications and detailed data for this compound (PubChem CID 6857506) are limited in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Homogeneity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy has been noted as a useful technique for the detection, estimation, and characterization of the alltaloid derivative this compound. researchgate.net Specific NMR spectral data (e.g., chemical shifts, coupling constants) for this compound (PubChem CID 6857506) were not provided in the reviewed literature.

Mass Spectrometry (MS) Including HPLC-ESI-QTOF-MS/MS for Molecular Weight and Fragmentation Pathway Analysis

Detailed Mass Spectrometry data, including applications of techniques such as HPLC-ESI-QTOF-MS/MS, specifically for determining the molecular weight and fragmentation pathways of this compound (PubChem CID 6857506), were not found in the reviewed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Information on the specific application of Ultraviolet-Visible (UV-Vis) spectrophotometry for the detection and quantification of this compound (PubChem CID 6857506), including its characteristic absorption wavelengths, was not available in the reviewed sources.

Optical Rotation for Stereochemical Assessment

Optical rotation is a fundamental technique employed to assess the stereochemistry of chiral compounds like this compound. This method measures the rotation of plane-polarized light as it passes through a solution of the substance. The magnitude and direction of the rotation are specific to the chiral center(s) within the molecule, providing information about its enantiomeric form. The observed optical rotation is dependent on factors such as the concentration of the sample, the path length of the cell containing the sample, the temperature, and the wavelength of light used. libretexts.org The specific optical rotation, denoted as , is a standardized value that accounts for concentration, path length, temperature, and wavelength (typically the sodium D line at 589 nm). It is calculated using the formula:

where: = observed optical rotation in degrees = concentration of the sample in g/100 mL = path length of the cell in decimeters

One reported specific optical rotation for this compound is . This negative value indicates that this compound is levorotatory, rotating plane-polarized light to the left.

Chromatographic Quantification and Purity Assessment

Chromatographic techniques are widely used for the separation, quantification, and purity assessment of this compound from complex mixtures. These methods leverage the differential interactions of the analyte with a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Stability Studies

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique extensively applied for the purity assessment, quantification, and stability studies of this compound. researchgate.netnih.govresearchgate.netnih.govresearchgate.netresearchgate.net HPLC allows for the separation of this compound from related compounds and impurities based on their differing affinities for the stationary phase. Various column types and mobile phase compositions can be employed depending on the specific analytical requirements.

For the analysis of yohimbine (B192690) hydrochloride, a related indole (B1671886) alkaloid, a stability-indicating HPLC method has been developed and validated. researchgate.netcore.ac.uk This method utilized a C18 column with a mobile phase consisting of water and methanol (B129727) (55:45 V/V) containing 0.5% triethylamine, with UV detection at 270 nm. researchgate.netcore.ac.uk The method was shown to be suitable for the determination of yohimbine hydrochloride in the presence of its degradation products. researchgate.net Another HPLC assay for yohimbine HCl used a methanol:water (70:30) mobile phase and demonstrated a retention time of 4.2 minutes for yohimbine. nih.gov

HPLC methods are crucial for quantifying the amount of this compound in raw materials and finished products. researchgate.net They are also essential for stability studies to monitor the degradation of this compound over time under various conditions. researchgate.netcore.ac.ukbio-integration.orginformaticsjournals.co.in

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is another chromatographic technique used for the analysis of this compound and related alkaloids. researchgate.netresearchgate.netnih.govekb.egresearchgate.netphcog.comphcog.comnih.gov HPTLC offers advantages such as high sample throughput and the ability to analyze multiple samples simultaneously on a single plate.

A validated HPTLC method for the determination of yohimbine hydrochloride in pharmaceutical preparations utilized silica (B1680970) gel F254 plates as the stationary phase and a mobile phase composed of chloroform:methanol:ammonia (97:3:0.2). nih.govresearchgate.netphcog.comphcog.comnih.gov Densitometric scanning at 280 nm or 285 nm was used for quantification. researchgate.netnih.govresearchgate.net This method demonstrated linearity over a concentration range of 80–1000 ng/spot for yohimbine hydrochloride. nih.govresearchgate.netphcog.comnih.gov HPTLC has been shown to effectively separate yohimbine hydrochloride from other components, including those in powdered plant materials. nih.govphcog.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique employed for the qualitative and quantitative analysis of volatile and semi-volatile compounds, including alkaloids. researchgate.netresearchgate.netresearchgate.netnih.gov GC-MS is particularly useful for alkaloid profiling, allowing for the identification and relative quantification of various alkaloids present in a sample.

GC-MS has been used to examine extracts of Pausinystalia yohimbe bark to identify the major alkaloids. researchgate.netnih.gov While GC-MS is effective for identifying components, the quantitation of certain alkaloids like yohimbine has also been achieved using this method. researchgate.netresearchgate.netnih.gov A validated GC-MS method for yohimbine analysis reported a linear calibration range of 10-1000 µg/mL and a limit of detection (LOD) of 0.6 µg/mL. researchgate.netresearchgate.netnih.gov

Nonaqueous Capillary Electrophoresis (NACE)

Nonaqueous Capillary Electrophoresis (NACE) is an electrophoretic technique that uses nonaqueous solvents as the background electrolyte. researchgate.netphcog.comresearchgate.netnih.gov NACE is suitable for the analysis of compounds that are poorly soluble or unstable in aqueous media, or for achieving different selectivity compared to aqueous CE.

NACE has been applied for the quantitative analysis of yohimbine-type alkaloids. researchgate.netnih.gov This approach is particularly useful for samples in organic solvents, employing a running buffer compatible with such matrices. researchgate.netnih.gov A mixture of methanol containing ammonium (B1175870) acetate (B1210297) and glacial acetic acid has been used as a background electrolyte in NACE for alkaloid analysis. researchgate.netresearchgate.netnih.gov A validated NACE method for yohimbine demonstrated a linear calibration range of 10-1000 µg/mL and an LOD of 1.0 µg/mL. researchgate.netresearchgate.netnih.gov The selectivity of NACE can complement GC-MS for comprehensive phytochemical characterization. researchgate.netresearchgate.net

Validation of Analytical Methods (e.g., ICH Guidelines)

The validation of analytical methods is a critical process to ensure that the method is suitable for its intended purpose. researchgate.netnih.govresearchgate.netphcog.comphcog.comnih.govich.orgeuropa.eueuropa.eu Regulatory bodies such as the International Conference on Harmonisation (ICH) provide guidelines for the validation of analytical procedures. researchgate.netnih.govresearchgate.netphcog.comphcog.comnih.govich.orgeuropa.eueuropa.eu

Key validation parameters typically include accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, and robustness. nih.govresearchgate.netphcog.comnih.govich.org Specificity, for instance, ensures that the method accurately measures the analyte in the presence of other components. ich.org Linearity assesses the proportional relationship between the analytical response and the analyte concentration over a defined range. nih.govresearchgate.netphcog.comnih.gov Precision evaluates the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org Accuracy refers to the closeness of agreement between the value found and the accepted true value. ich.org

Validated methods, such as the HPTLC method for yohimbine hydrochloride, have demonstrated good linearity, accuracy, precision, selectivity, and robustness according to ICH guidelines. nih.govresearchgate.netphcog.comnih.gov Similarly, validated HPLC and NACE methods for yohimbine have shown good recovery and reproducibility. researchgate.netresearchgate.netresearchgate.netnih.gov

Table: Summary of Analytical Method Performance for Yohimbine (Examples from Literature)

| Method | Analyte | Matrix | Linear Range (e.g., ng/spot or µg/mL) | LOD (e.g., ng/spot or µg/mL) | R² | Key Mobile Phase/Conditions | Citation(s) |

| HPTLC | Yohimbine HCl | Pharmaceutical preps | 80–1000 ng/spot | 5 ng/spot | 0.9965 | Chloroform:methanol:ammonia (97:3:0.2) | nih.govresearchgate.netphcog.comnih.gov |

| HPTLC | Yohimbine | P. yohimbe bark | 400–1200 ng/band | Not specified | Not specified | Toluene-ethyl acetate-diethyl amine (7:2:1) | researchgate.netnih.gov |

| HPLC | Yohimbine HCl | Pure form, mixtures, preps | 2.0–12.0 µg/mL | Not specified | Not specified | Water:methanol (55:45 V/V) with 0.5% triethylamine, C18 column | researchgate.netcore.ac.uk |

| GC-MS | Yohimbine | P. yohimbe bark | 10–1000 µg/mL | 0.6 µg/mL | Not specified | Not specified (Alkaloid profiling) | researchgate.netresearchgate.netnih.gov |

| NACE | Yohimbine | P. yohimbe bark | 10–1000 µg/mL | 1.0 µg/mL | Not specified | Methanol with ammonium acetate and glacial acetic acid | researchgate.netresearchgate.netnih.gov |

| HPLC | Yohimbine (YOH) | Not specified | Not specified | 0.05 µg/mL | Not specified | Di-potassium hydrogen phosphate (B84403) buffer (pH 7.4) and methanol (60:40 v/v) | researchgate.net |

Future Directions in Yohimbol Research

Elucidating Underexplored Molecular and Cellular Mechanisms

Current research on Yohimbol's molecular and cellular mechanisms is relatively limited compared to other indole (B1671886) alkaloids. While this compound has been identified in certain plant species researchgate.netresearchgate.netmdpi.com, and one study indicates its potential as a ligand for MAO-A inhibition with a specific IC50 value frontiersin.org, the detailed molecular targets and intracellular pathways modulated by this compound remain largely underexplored. Future research should focus on comprehensive in vitro studies utilizing various cell lines and molecular techniques to identify the specific proteins, enzymes, and receptors that interact with this compound. Investigations into its effects on cellular processes such as signaling cascades, gene expression, and protein synthesis are necessary to build a foundational understanding of its biological activities at the cellular level. Given its structural similarity to other adrenoceptor-targeting compounds, a detailed examination of its affinity and activity at different adrenoceptor subtypes and other monoaminergic receptors would be a critical step nih.govnih.gov. Furthermore, exploring potential interactions with other receptor systems and ion channels could reveal novel mechanisms of action.

Advanced Synthetic Strategies for Diverse this compound Analog Libraries

The development of diverse libraries of this compound analogs is essential for structure-activity relationship studies and the identification of compounds with improved potency, selectivity, and pharmacological properties. While some synthetic approaches to yohimbane-type alkaloids, including attempted asymmetric syntheses of this compound, have been reported minpaku.ac.jpresearchgate.net, advanced and efficient strategies for generating a wide array of this compound derivatives are needed. Future research should focus on developing modular and stereoselective synthetic routes that allow for the systematic modification of different parts of the this compound scaffold. This could involve exploring novel catalytic reactions, flow chemistry techniques, and diversity-oriented synthesis approaches. nih.gov The creation of such libraries will facilitate high-throughput screening and the discovery of analogs with tailored biological activities.

Deeper Insights into this compound Biosynthesis and Enzymatic Engineering

Understanding the biosynthetic pathway of this compound in the plants where it is found is crucial for sustainable production and potential metabolic engineering efforts. This compound, as an indole alkaloid, is likely derived from precursors such as tryptophan and a secoiridoid monoterpene, similar to the biosynthesis of related compounds like Yohimbine (B192690) mdpi.comnih.gov. However, the specific enzymatic steps and genetic regulation involved in the conversion of these precursors to this compound are not yet fully elucidated. Future research should aim to identify and characterize the enzymes responsible for each step of this compound biosynthesis. researchgate.net This could involve techniques such as transcriptomics, proteomics, and enzyme assays. With a detailed understanding of the biosynthetic pathway, enzymatic engineering approaches could be employed to improve the yield of this compound in its natural sources or to establish heterologous production in suitable host organisms epdf.pubspringerprofessional.de.

Expanding Preclinical Model Systems for Mechanistic Investigation

To comprehensively investigate the biological activities and underlying mechanisms of this compound, expanding the range and sophistication of preclinical model systems is necessary. While animal models have been used in research on related compounds mdpi.comnih.govnih.govismni.org, specific studies on this compound using diverse in vivo models are limited in the provided search results. Future research should utilize a variety of preclinical models, including relevant cell-based assays researchgate.netfrontiersin.org, organoids, and animal models that recapitulate specific physiological or pathological conditions relevant to the potential therapeutic applications of this compound. The development and utilization of transgenic or knockout animal models could be particularly valuable for dissecting the roles of specific molecular targets identified in in vitro studies . Careful consideration should be given to the appropriate model selection based on the research question, ensuring that the models are well-characterized and translatable.

Refinement of Analytical Techniques for Complex Biological Matrices

Accurate and sensitive quantification of this compound in complex biological matrices such as plasma, urine, and tissue is essential for pharmacokinetic and pharmacodynamic studies. The analysis of natural products in biological samples can be challenging due to low concentrations and matrix effects japsonline.commdpi.com. While general analytical techniques for alkaloids exist, including various chromatographic and spectroscopic methods researchgate.netresearchgate.net, specific validated methods for the precise quantification of this compound in biological matrices are not extensively detailed in the search results. Future efforts should focus on refining existing analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), and developing new methods with improved sensitivity, specificity, and throughput for this compound. researchgate.netnih.gov This includes optimizing sample preparation procedures to minimize matrix interference and enhance analyte recovery mdpi.com. The development of robust analytical methods will be critical for supporting preclinical and potential future clinical investigations of this compound.

Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling techniques can play a significant role in accelerating this compound research by providing predictive insights into its properties and interactions. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of this compound and its analogs to potential targets, explore their conformational flexibility, and identify key structural features contributing to activity researchgate.netfrancis-press.com. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) modeling can help predict the pharmacokinetic properties and potential liabilities of this compound and its derivatives, guiding the selection of promising candidates for further experimental studies. researchgate.net Future research should leverage these computational tools to complement experimental findings, prioritize research directions, and design novel this compound analogs with desired properties.

Q & A

Q. What statistical approaches are critical for analyzing dose-dependent toxicity data in this compound studies?

- Methodological Answer : Apply probit analysis or log-logistic models to calculate LD₅₀/LC₅₀ values. Use Kaplan-Meier survival curves for longitudinal toxicity data and Cox proportional hazards regression to adjust for confounding factors .

Key Considerations for Methodological Rigor

- Data Validation : Replicate experiments across ≥3 independent trials and report mean ± SD. Use positive/negative controls (e.g., yohimbine for comparative studies) .

- Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo/human studies, adhering to ARRIVE or CONSORT guidelines .

- Transparency : Publish raw spectra, chromatograms, and statistical code in supplementary materials to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.